Triethylhexanoin

Catalog No.
S565993
CAS No.
7360-38-5
M.F
C27H50O6
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylhexanoin

CAS Number

7360-38-5

Product Name

Triethylhexanoin

IUPAC Name

2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate

Molecular Formula

C27H50O6

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C27H50O6/c1-7-13-16-21(10-4)25(28)31-19-24(33-27(30)23(12-6)18-15-9-3)20-32-26(29)22(11-5)17-14-8-2/h21-24H,7-20H2,1-6H3

InChI Key

DGSZGZSCHSQXFV-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC

Synonyms

2-ethylhexanoic acid, 1,2,3-propanetriyl ester, glycerol tricaprylate, glycerol trioctanoate, glyceryl tricaprylate, glyceryl trioctanoate, octanoic acid, 1,2,3- propanetriyl ester, Panasate 800, tricaprylin, triethylhexanoin, trioctanoin, trioctanoylglyceride

Canonical SMILES

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC

Source

[1] What is Triethylhexanoin? | Paula's Choice,

  • Drug Delivery Systems: Some recent research explores the potential of TEHX as a carrier for drug delivery. Studies suggest that TEHX nanoparticles could be used to deliver hydrophobic drugs (drugs that don't dissolve well in water) for topical or oral administration [2]. This research is still in its early stages, and further investigation is needed to determine the effectiveness and safety of TEHX for drug delivery purposes.

Triethylhexanoin is a synthetic ester formed through the esterification of glycerin (propane-1,2,3-triol) and 2-ethylhexanoic acid, a branched-chain fatty acid. This compound has a triglyceride structure, where the central glycerin molecule is esterified with three 2-ethylhexanoic acid moieties. It appears as a colorless to pale yellow transparent oily liquid and is characterized by its emollient properties, making it highly valued in cosmetic formulations for its ability to enhance skin texture and moisture retention .

In cosmetics, Triethylhexanoin acts primarily as an emollient. It helps improve the spreadability of other ingredients, forms a lubricating film on the skin, and aids in retaining moisture by reducing transepidermal water loss (TEWL) [, ]. Additionally, it can act as a solvent for fragrances and other lipophilic cosmetic components [].

The primary chemical reaction involving Triethylhexanoin is its synthesis via esterification:

C3H5(OH)3+3C8H17COOHC27H50O6+3H2O\text{C}_3\text{H}_5(\text{OH})_3+3\text{C}_8\text{H}_{17}\text{COOH}\rightarrow \text{C}_{27}\text{H}_{50}\text{O}_6+3\text{H}_2\text{O}

In this reaction, glycerin reacts with 2-ethylhexanoic acid to produce Triethylhexanoin and water. The reaction typically requires an acid catalyst to proceed efficiently. Additionally, Triethylhexanoin can undergo hydrolysis under certain conditions, reverting back to glycerin and 2-ethylhexanoic acid .

Triethylhexanoin exhibits low toxicity and is not irritating to skin or eyes. It functions primarily as an emollient in cosmetic products, helping to improve skin hydration by reducing transepidermal water loss. It is also noted for its ability to enhance the spreadability of formulations, contributing to a silky feel without greasiness . Its biological activity includes potential roles in skin conditioning and hair care, enhancing the appearance and manageability of hair .

Triethylhexanoin can be synthesized through several methods:

  • Esterification: The most common method involves heating glycerin with 2-ethylhexanoic acid in the presence of an acid catalyst.
  • Refinement: Post-synthesis, the product may undergo purification steps to remove impurities and ensure quality control.
  • Industrial Production: Large-scale production may utilize batch processes that allow for efficient mixing and heating of reactants .

Triethylhexanoin is widely used in various industries, particularly cosmetics and personal care products. Its applications include:

  • Cosmetics: Used as an emollient in creams, lotions, and makeup products.
  • Skin Care: Acts as a skin conditioning agent that helps retain moisture.
  • Fragrance Solvent: Serves as a solvent for fragrances and lipophilic components in formulations.
  • Hair Care: Enhances shine and manageability in hair products .

Triethylhexanoin shares similarities with several other compounds that also serve as emollients or skin conditioning agents. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
Glyceryl TriacetateTriglycerideDerived from glycerin; used as a skin conditioner.
Glyceryl Tris(2-ethylhexanoate)TriglycerideSimilar structure; used for moisture retention.
TrioleinTriglycerideContains oleic acid; primarily used for nutrition.
TriundecanoinTriglycerideLonger carbon chain; used in hair care products.
TriheptanoinTriglycerideMedium-chain triglyceride; used in food applications.

Triethylhexanoin stands out due to its specific fatty acid composition (2-ethylhexanoic acid), which contributes to its unique emollient properties and suitability for cosmetic applications compared to other triglycerides .

Nomenclature and Classification

Triethylhexanoin is systematically classified as a triglyceride ester belonging to the broader category of neutral glycerolipids and triacylglycerols [9] [13]. The compound's International Union of Pure and Applied Chemistry systematic name is 2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate, which precisely describes its molecular architecture [1] [4] [6]. Alternative systematic nomenclature includes propane-1,2,3-triyl tris(2-ethylhexanoate) and glycerol tris(2-ethylhexanoate), both of which emphasize the glycerol backbone structure [1] [22] [23].

The Chemical Abstracts Service registry number for triethylhexanoin is 7360-38-5, and it is officially designated under the Chemical Abstracts Service name as hexanoic acid, 2-ethyl-, 1,2,3-propanetriyl ester [1] [3]. Common names for this compound include glyceryl tri(2-ethylhexanoate), trioctanoin, and hexalan [1] [2] [3]. Commercial trade names encompass hexalan, crodamol glyceryl triethylhexanoate, and panasate 800 [1] [2].

The compound belongs to the functional group classification of carboxylic acid esters, specifically triesters, due to the presence of three ester linkages connecting the glycerol backbone to the fatty acid components [21]. Within lipid classification systems, triethylhexanoin is categorized as a branched-chain fatty acid ester, distinguishing it from linear triglycerides commonly found in natural oils and fats [9] [10] [13].

Table 1: Nomenclature and Chemical Classification of Triethylhexanoin

Classification CategoryDescription/NameReference
Chemical ClassTriglyceride ester, Branched-chain fatty acid ester [9] [10] [13]
Functional GroupCarboxylic acid ester (triester) [21]
Lipid ClassificationNeutral glycerolipid, Triacylglycerol [9] [13]
International Union of Pure and Applied Chemistry Systematic Name2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate [1] [4] [6]
Alternative Systematic NamesPropane-1,2,3-triyl tris(2-ethylhexanoate); Glycerol tris(2-ethylhexanoate) [1] [22] [23]
Trade NamesHexalan, Crodamol glyceryl triethylhexanoate, Panasate 800 [1] [2]
Chemical Abstract Service NameHexanoic acid, 2-ethyl-, 1,2,3-propanetriyl ester [1] [3]

Molecular Structure and Formula (C27H50O6)

Triethylhexanoin possesses the molecular formula C27H50O6, corresponding to a molecular weight ranging from 470.68 to 470.70 grams per mole [1] [2] [3]. The molecular structure consists of a glycerol backbone (propane-1,2,3-triol) esterified with three identical 2-ethylhexanoic acid molecules [1] [9]. This structural arrangement results in a symmetric triglyceride with branched fatty acid chains, distinguishing it from conventional linear fatty acid triglycerides [9] [10].

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC [1] [8]. The International Chemical Identifier key for triethylhexanoin is DGSZGZSCHSQXFV-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure [1] [8].

Each 2-ethylhexanoic acid component contains eight carbon atoms arranged in a branched configuration, with an ethyl group attached to the second carbon of the hexanoic acid chain [9] [12]. The branching pattern at the C-2 position creates a distinctive molecular architecture that influences the compound's physical and chemical properties [12] [29]. The three ester bonds (-COO-) connect the carboxyl groups of the 2-ethylhexanoic acid molecules to the hydroxyl groups of the glycerol backbone [21] [13].

Table 2: Molecular Structure and Formula Data

PropertyValueReference
Molecular FormulaC₂₇H₅₀O₆ [1] [2]
Molecular Weight (g/mol)470.68-470.70 [2] [3]
International Union of Pure and Applied Chemistry Name2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate [1] [4] [6]
Simplified Molecular Input Line Entry SystemCCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC [1] [8]
International Chemical Identifier KeyDGSZGZSCHSQXFV-UHFFFAOYSA-N [1] [8]
European Community Number230-896-0 [2] [19]
Unique Ingredient Identifier7K3W1BIU6K [1] [2]

Structural Characteristics of the Triglyceride Ester

The triglyceride ester structure of triethylhexanoin exhibits several distinctive characteristics that differentiate it from natural triglycerides [9] [10]. The central glycerol backbone maintains the standard propane-1,2,3-triol configuration found in all triglycerides, with three hydroxyl groups available for esterification [1] [9]. The uniformity of the fatty acid components, with all three positions occupied by identical 2-ethylhexanoic acid molecules, creates a symmetric molecular structure [9].

The fatty acid chains in triethylhexanoin are fully saturated, containing no double bonds, which contributes to the compound's chemical stability and resistance to oxidation [9] [10]. Each 2-ethylhexanoic acid chain contains eight carbon atoms with a characteristic branching pattern at the second carbon position, where an ethyl group is attached [9] [12]. This branching configuration results in a more compact molecular structure compared to linear eight-carbon fatty acids [12] [29].

The ester linkages in triethylhexanoin demonstrate typical carboxylic acid ester properties, including susceptibility to hydrolysis under acidic or basic conditions [21] [13]. The molecular geometry around each ester carbon exhibits tetrahedral coordination, while the overall molecule maintains high conformational flexibility due to the presence of single bonds throughout the structure [25]. This flexibility allows for multiple conformational states and contributes to the compound's liquid state at room temperature [9].

The compound exhibits a density of 0.968 grams per milliliter at 20 degrees Celsius, with a specific gravity of 0.95 [3] [6] [2] [18]. The predicted boiling point is 498.1 ± 12.0 degrees Celsius, while the flash point is measured at 225 degrees Celsius [3] [6] [2] [18]. Triethylhexanoin is insoluble in water due to its hydrophobic nature, with a high octanol-water partition coefficient (LogP) of 8.98, indicating strong lipophilicity [2] [18] [6] [15].

Table 3: Structural Characteristics and Physical Properties

Structural FeatureDescriptionReference
Central BackboneGlycerol (propane-1,2,3-triol) [1] [9]
Fatty Acid Component2-ethylhexanoic acid (three identical units) [9] [12]
Ester BondsThree ester linkages (-COO-) [21] [13]
Carbon Chain Length8 carbons per fatty acid chain [9] [12]
Branching PatternBranched at C-2 position (ethyl branch) [12] [29]
Degree of SaturationFully saturated (no double bonds) [9] [10]
Molecular GeometryTetrahedral carbon centers, flexible chains [25]
Density (20°C)0.968 g/mL [3] [6]
Boiling Point498.1±12.0°C (predicted) [3] [6]
Water SolubilityInsoluble [2] [18]
LogP (octanol-water)8.98 [6] [15]

Stereochemical Properties

The stereochemical properties of triethylhexanoin present a complex scenario due to the presence of multiple potential chiral centers within the molecule [11] [29]. Each 2-ethylhexanoic acid unit contains a carbon atom at the C-2 position that is bonded to four different substituents: a hydrogen atom, an ethyl group, a butyl chain, and a carboxyl group [29]. This configuration theoretically creates a chiral center, resulting in the possibility of stereoisomeric forms [25] [29].

The glycerol backbone itself does not contribute to the stereochemical complexity, as it maintains a prochiral center that becomes differentiated only through the attachment of different fatty acids [27] [31]. In the case of triethylhexanoin, all three positions of the glycerol backbone are occupied by identical 2-ethylhexanoic acid molecules, which simplifies the overall stereochemical analysis [9] [27].

The stereochemical configuration has minimal impact on the compound's bulk physical properties due to the racemic nature of the mixture [11] [29]. The molecular conformational flexibility remains high due to the presence of single bonds throughout the structure, allowing for rotation around carbon-carbon and carbon-oxygen bonds [9] [25]. This flexibility contributes to the compound's ability to adopt multiple conformational states and influences its physical behavior as a liquid at ambient conditions [9].

Table 4: Stereochemical Properties

Stereochemical FeatureDescriptionReference
Chiral CentersThree potential chiral centers (C-2 of each fatty acid) [11] [29]
Stereochemical ClassificationMixed stereochemistry (racemic mixture) [11] [29]
Optical ActivityNo net optical rotation [11] [29]
Enantiomeric Forms(S)-enantiomer and (R)-enantiomer of 2-ethylhexanoic acid [29]
Glycerol ConfigurationStandard glycerol backbone (no stereochemical contribution) [27] [31]
Conformational FlexibilityHigh flexibility due to single bonds [9] [25]
Commercial FormRacemic mixture of stereoisomers [29]

Physical Description

Liquid

XLogP3

8.5

Hydrogen Bond Acceptor Count

6

Exact Mass

470.36073931 g/mol

Monoisotopic Mass

470.36073931 g/mol

Heavy Atom Count

33

UNII

7K3W1BIU6K

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 56 of 76 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 20 of 76 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

7360-38-5

Wikipedia

Triethylhexanoin

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Emollient; Solvent; Refatting

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types